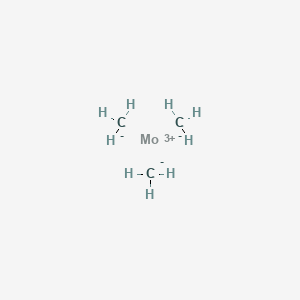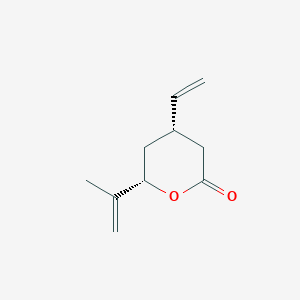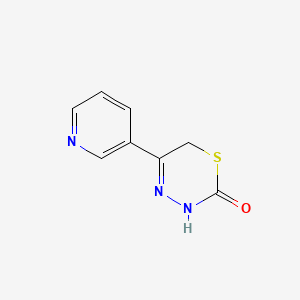
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one: is a heterocyclic compound that features a thiadiazine ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
化学反応の分析
Types of Reactions
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazine derivatives with reduced functional groups.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of 5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecule .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar pyridine ring structure and exhibit various biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds also contain a fused pyridine ring and are known for their medicinal properties.
Uniqueness
5-(Pyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its thiadiazine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
88038-27-1 |
|---|---|
分子式 |
C8H7N3OS |
分子量 |
193.23 g/mol |
IUPAC名 |
5-pyridin-3-yl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C8H7N3OS/c12-8-11-10-7(5-13-8)6-2-1-3-9-4-6/h1-4H,5H2,(H,11,12) |
InChIキー |
IOHMYNICZWPUMQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=NNC(=O)S1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






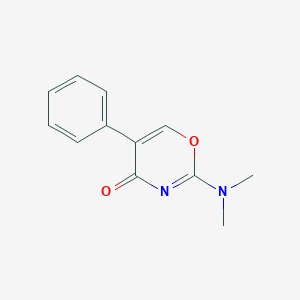
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
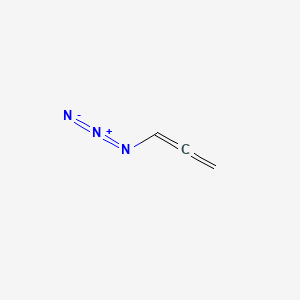
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)

![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
